molecular formula C9H11NO2 B11924947 2-Ethyl-4-methyl-1-nitrobenzene

2-Ethyl-4-methyl-1-nitrobenzene

Cat. No.: B11924947
M. Wt: 165.19 g/mol
InChI Key: HRGHYPZQJLQUKX-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the first position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-ethyl-4-methylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . The reaction is typically carried out in the liquid phase, and the nitro group is introduced at the para position relative to the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-Ethyl-4-methyl-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Carboxy-4-methyl-1-nitrobenzene.

Scientific Research Applications

2-Ethyl-4-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity. The pathways involved may include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

  • 2-Ethyl-1-nitrobenzene
  • 4-Methyl-1-nitrobenzene
  • 2-Methyl-4-nitrobenzene

Comparison: 2-Ethyl-4-methyl-1-nitrobenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its reactivity and physical properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-ethyl-4-methyl-1-nitrobenzene

InChI

InChI=1S/C9H11NO2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3

InChI Key

HRGHYPZQJLQUKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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